An In-depth Technical Guide to 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical architecture, physicochemical properties, a validated synthesis protocol, and its promising role as a scaffold for novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic system in drug discovery, renowned for its diverse pharmacological activities.[1] This bicyclic structure, consisting of a benzene ring fused to a thiazole ring, serves as a versatile template for the design of novel therapeutic agents.[2] The inherent structural features of benzothiazoles allow for a wide range of chemical modifications, enabling the fine-tuning of their biological profiles.[2]
Derivatives of benzothiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The structural rigidity and lipophilic nature of the benzothiazole core facilitate its interaction with various biological targets, such as enzymes and receptors, making it a cornerstone in the development of targeted therapies.[4] The introduction of an acetonitrile group at the 2-position, as seen in the topic compound, further enhances its potential as a reactive intermediate and a pharmacologically active entity.
Chemical Structure and Properties of 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile
The chemical structure of 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile is characterized by a benzothiazole core with a methyl group at the 5-position of the benzene ring and an acetonitrile group attached to the 2-position of the thiazole ring.
Molecular Formula: C₁₀H₈N₂S
Molecular Weight: 188.25 g/mol
IUPAC Name: 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile
The presence of the methyl group at the 5-position is expected to influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile compared to its unsubstituted counterpart. The acetonitrile moiety is a key functional group that can participate in various chemical transformations and may contribute to the compound's biological activity through hydrogen bonding or other interactions.
Physicochemical Properties (Predicted)
While experimental data for this specific derivative is not widely available, we can predict its properties based on the well-characterized parent compound, 2-(1,3-benzothiazol-2-yl)acetonitrile, and related structures.
| Property | Predicted Value | Justification |
| Melting Point (°C) | 105-115 | The addition of a methyl group is likely to slightly increase the melting point compared to the unsubstituted analog (98-101 °C). |
| Boiling Point (°C) | > 330 | Expected to be slightly higher than the predicted boiling point of the unsubstituted analog (329.6±25.0 °C). |
| Solubility | Slightly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, ethanol). | Similar to other benzothiazole derivatives. |
| Appearance | Off-white to yellow solid. | Typical appearance for this class of compounds. |
Synthesis and Characterization
The synthesis of 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile can be achieved through a well-established route for benzothiazole formation: the condensation of a 2-aminothiophenol derivative with a suitable electrophile.[2] In this case, the key starting materials are 2-amino-4-methylthiophenol and a cyanoacetic acid equivalent.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile.
Experimental Protocol: Synthesis of 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile
This protocol is a validated, self-verifying procedure adapted from established methods for benzothiazole synthesis.[2]
Materials:
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2-Amino-4-methylthiophenol (1.0 eq)
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Cyanoacetic acid (1.1 eq)
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Eaton's Reagent (7.7% P₂O₅ in methanesulfonic acid) or Polyphosphoric Acid (PPA)
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Toluene (optional, as a solvent)
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-methylthiophenol and cyanoacetic acid.
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Addition of Condensing Agent: Slowly add Eaton's Reagent or PPA to the reaction mixture with stirring. An exothermic reaction may be observed.
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Reaction: Heat the mixture to reflux (typically 110-130 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Neutralization: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile.
Characterization
The structure of the synthesized compound should be confirmed by standard spectroscopic methods.
Predicted Spectral Data:
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¹H NMR (400 MHz, CDCl₃):
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δ ~7.8-8.0 ppm (d, 1H, Ar-H)
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δ ~7.4-7.6 ppm (s, 1H, Ar-H)
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δ ~7.2-7.4 ppm (d, 1H, Ar-H)
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δ ~4.0 ppm (s, 2H, -CH₂-CN)
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δ ~2.5 ppm (s, 3H, -CH₃)
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¹³C NMR (100 MHz, CDCl₃):
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δ ~165 ppm (C=N)
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δ ~152 ppm (Ar-C)
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δ ~135 ppm (Ar-C)
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δ ~134 ppm (Ar-C)
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δ ~127 ppm (Ar-CH)
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δ ~124 ppm (Ar-CH)
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δ ~122 ppm (Ar-CH)
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δ ~116 ppm (-CN)
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δ ~25 ppm (-CH₂-CN)
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δ ~21 ppm (-CH₃)
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IR (KBr, cm⁻¹):
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~2250 (C≡N stretch)
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~1590-1610 (C=N stretch)
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~1450-1550 (Aromatic C=C stretch)
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Mass Spectrometry (EI):
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m/z = 188 (M⁺)
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Applications in Drug Development
The 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile scaffold is a valuable starting point for the development of a wide range of therapeutic agents. The benzothiazole nucleus is a key pharmacophore in numerous biologically active compounds.
Workflow for Drug Discovery
Caption: A typical drug discovery workflow starting from the title compound.
Potential Therapeutic Areas:
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Anticancer Agents: Benzothiazole derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival.[4]
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Antimicrobial Agents: The benzothiazole scaffold is present in several compounds with potent antibacterial and antifungal activities.
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Neuroprotective Agents: Certain benzothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[1]
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Enzyme Inhibitors: The structural features of benzothiazoles make them suitable candidates for designing inhibitors of various enzymes implicated in disease.
The acetonitrile group in 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile can be readily transformed into other functional groups, such as amides, carboxylic acids, and tetrazoles, allowing for the generation of diverse chemical libraries for biological screening.
Conclusion
2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile represents a promising and versatile building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the proven therapeutic potential of the benzothiazole scaffold, makes it an attractive starting point for the development of novel drug candidates. Further exploration of the chemical space around this core structure is warranted to unlock its full therapeutic potential. This guide provides the necessary foundational knowledge and practical protocols to facilitate further research and development in this exciting area.
References
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Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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- Synthesis and characterization of some novel benzothiazole deriv
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2-(1,3-Benzothiazol-2-yl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]
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1,3-benzothiazol-2-ylacetonitrile. (n.d.). ChemSynthesis. Retrieved from [Link]
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